molecular formula C14H13N3O4S2 B14004120 4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid CAS No. 6637-30-5

4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid

Cat. No.: B14004120
CAS No.: 6637-30-5
M. Wt: 351.4 g/mol
InChI Key: JOCZIEBABSKQNG-UHFFFAOYSA-N
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Description

4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a sulfamoylphenyl group and a carbamothioyl group attached to a benzoic acid core. It has been studied for its potential as an inhibitor of carbonic anhydrases, enzymes that play a crucial role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar acylation reactions. The process would likely be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfamoyl or carbamothioyl groups.

    Reduction: This reaction can reduce the carbonyl groups present in the compound.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid involves the inhibition of carbonic anhydrases. These enzymes catalyze the interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for various physiological processes . By inhibiting these enzymes, the compound can affect processes like pH regulation, respiration, and ion transport.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzenesulfonic acid
  • 3-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid

Uniqueness

4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid is unique due to its specific structure, which allows for selective inhibition of certain carbonic anhydrases. This specificity makes it a valuable tool in both research and potential therapeutic applications.

Properties

CAS No.

6637-30-5

Molecular Formula

C14H13N3O4S2

Molecular Weight

351.4 g/mol

IUPAC Name

4-[(4-sulfamoylphenyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C14H13N3O4S2/c15-23(20,21)12-7-5-11(6-8-12)17-14(22)16-10-3-1-9(2-4-10)13(18)19/h1-8H,(H,18,19)(H2,15,20,21)(H2,16,17,22)

InChI Key

JOCZIEBABSKQNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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